Ethyl 2-acetamido-5-methylbenzoate
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Overview
Description
Ethyl 2-acetamido-5-methylbenzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often found in nature, contributing to the fragrances of fruits and flowers . This particular compound is characterized by its unique structure, which includes an ethyl ester group, an acetamido group, and a methyl group attached to a benzene ring.
Preparation Methods
The synthesis of ethyl 2-acetamido-5-methylbenzoate typically involves the esterification of 2-acetamido-5-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-acetamido-5-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce 2-acetamido-5-methylbenzoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Aminolysis: The ester can react with amines to form amides.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions are typically carboxylic acids, alcohols, and amides.
Scientific Research Applications
Ethyl 2-acetamido-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of fragrances and flavoring agents due to its ester group
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-5-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of its corresponding acid and alcohol . The pathways involved in these reactions are typically those associated with ester metabolism.
Comparison with Similar Compounds
Ethyl 2-acetamido-5-methylbenzoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the acetamido and methyl groups on the benzene ring. This structural difference imparts distinct chemical and physical properties to the compound, making it suitable for specific applications .
Similar compounds include:
Ethyl acetate: Commonly used as a solvent in various industrial applications.
Methyl butyrate: Known for its fruity aroma and used in flavoring agents.
Properties
CAS No. |
63243-79-8 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 2-acetamido-5-methylbenzoate |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)10-7-8(2)5-6-11(10)13-9(3)14/h5-7H,4H2,1-3H3,(H,13,14) |
InChI Key |
RNKSQLLCRNVATF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)NC(=O)C |
Origin of Product |
United States |
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